H-Tz-PEG4-COOH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“H-Tz-PEG4-COOH” is a type of polyethylene glycol (PEG) derivative . PEG is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated as a constituent chemical group . It is used in various biological, chemical, and pharmaceutical settings .

Synthesis Analysis

The synthesis of PEG involves the repetition of ethylene glycol units . Depending on how one defines the constituent monomer or parent molecule (as ethylene glycol, ethylene oxide, or oxyethylene), PEG compounds are also known as PEO (polyethylene oxide) and POE (polyoxyethylene) .Molecular Structure Analysis

The molecular structure of “this compound” is composed of repeating ethylene glycol units . The molecular formula is C14H26O9 , and the molecular weight is 338.351 .Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily involve its conjugation to molecules without interfering with cellular functions or target immunogenicities . This process is known as PEGylation .Physical And Chemical Properties Analysis

“this compound” is non-toxic, non-immunogenic, hydrophilic (aqueous-soluble), and highly flexible . These properties make it especially useful in various biological, chemical, and pharmaceutical settings .科学研究应用

H-Tz-PEG4-COOH has been used in a variety of scientific research applications. It has been used as a stabilizing agent for proteins, peptides, and enzymes, as a drug delivery system for drugs and therapeutic agents, and as a protective agent for a variety of biochemical, physiological, and medical applications. It has also been used in the synthesis of metal nanoparticles, in the fabrication of nanomaterials, and in the development of biosensors.

作用机制

Target of Action

The primary target of Me-Tetrazine-PEG4-amine HCl salt is strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene . These targets are often found in various biomolecules, making the compound highly useful in bioconjugation applications .

Mode of Action

Me-Tetrazine-PEG4-amine HCl salt contains a tetrazine group and a primary amine group . The tetrazine group can undergo an inverse electron demand Diels-Alder (iEDDA) reaction with strained alkenes . This reaction is highly efficient and specific, allowing the compound to bind to its targets without interfering with other functional groups present in biological samples .

Biochemical Pathways

The compound’s action primarily affects the bioconjugation pathways in biological systems . By reacting with strained alkenes, it facilitates the conjugation of two low abundance biopolymers in an aqueous and otherwise complex chemical environment .

Pharmacokinetics

The pharmacokinetic properties of Me-Tetrazine-PEG4-amine HCl salt are influenced by its PEG4 spacer . This polyethylene glycol chain enhances the compound’s solubility in aqueous buffers , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of a stable dihydropyridazine linkage . This linkage is formed when the tetrazine group in the compound reacts with strained alkenes in the target molecules . The formation of this linkage enables the conjugation of biomolecules, which can be used in various applications such as fluorescent imaging, drug delivery, and molecular imaging .

实验室实验的优点和局限性

H-Tz-PEG4-COOH has a variety of advantages and limitations for lab experiments. It is a hydrophilic, water-soluble polymer that is able to interact with a variety of molecules and surfaces. It is also able to form a protective layer around a variety of molecules and surfaces, which makes it an effective stabilizing agent for proteins, peptides, and enzymes. It is also an effective drug delivery system for drugs and therapeutic agents, and a protective agent for a variety of biochemical, physiological, and medical applications. However, this compound is not a very stable molecule, and it can degrade over time. This can make it difficult to use in long-term experiments.

未来方向

H-Tz-PEG4-COOH has a variety of potential future applications. It could be used in the development of new drug delivery systems, in the synthesis of new nanomaterials, in the development of new biosensors, and in the development of new protective agents for a variety of biochemical, physiological, and medical applications. It could also be used in the development of new stabilizing agents for proteins, peptides, and enzymes. Additionally, it could be used in the development of new methods for the synthesis of metal nanoparticles.

合成方法

H-Tz-PEG4-COOH is synthesized through a two-step process. The first step involves the reaction of a tetraethylene glycol (TEG) derivative with an acid chloride to form an H-Tz-PEG4-COOHetraethylene glycol-capped polyethylene glycol (N-TEG-PEG). The second step involves the reaction of the N-TEG-PEG with an acid chloride to form the this compound molecule.

安全和危害

属性

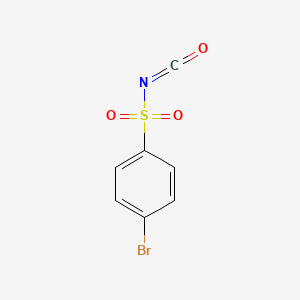

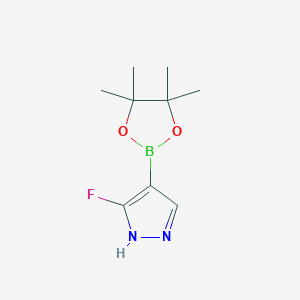

IUPAC Name |

3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O8/c29-21(24-17-19-1-3-20(4-2-19)23-27-25-18-26-28-23)5-7-32-9-11-34-13-15-36-16-14-35-12-10-33-8-6-22(30)31/h1-4,18H,5-17H2,(H,24,29)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHHMKMNPIEOBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCC(=O)O)C2=NN=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292744.png)

![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97%](/img/structure/B6292790.png)

![(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,4,6-trimethylphenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate](/img/structure/B6292792.png)

![{N-[3-(eta6-Phenyl)propyl]-[(1R-2R)-1,2-diphenyl-1-4-methylbenzenesulfonylamidato(kN')-ethyl-2-amino-(kN)]}ruthenium(II)](/img/structure/B6292812.png)